Ac-rC Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

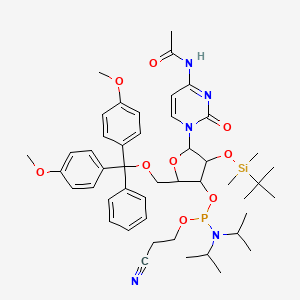

Molecular Formula |

C47H64N5O9PSi |

|---|---|

Molecular Weight |

902.1 g/mol |

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54) |

InChI Key |

QKWKXYVKGFKODW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of N4-Acetylcytidine (ac4C) in RNA Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification found across all domains of life, including in archaea, bacteria, and eukaryotes.[1][2] This modification, catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in humans, involves the addition of an acetyl group to the N4 position of cytidine residues within RNA molecules.[2][3] While initially identified in abundant non-coding RNAs such as transfer RNA (tRNA) and ribosomal RNA (rRNA), recent advancements in epitranscriptomic research have revealed its widespread presence and functional significance in messenger RNA (mRNA).[2][4]

This technical guide provides an in-depth exploration of the function of ac4C in RNA stabilization. It will cover the molecular mechanisms underlying this process, present quantitative data on the impact of ac4C on mRNA half-life, detail key experimental protocols for its study, and provide visual representations of the associated pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the epitranscriptomic regulation of gene expression.

Core Mechanism of ac4C-Mediated RNA Stabilization

The primary mechanism by which ac4C enhances RNA stability is through the reinforcement of Watson-Crick base pairing. The addition of the acetyl group to the N4 position of cytidine promotes a conformational state that strengthens its hydrogen bonding with guanosine.[2] This increased stability of the C-G pair contributes to the overall structural integrity of the RNA molecule, making it more resistant to degradation by cellular ribonucleases.[5]

dot

Data Presentation: Quantitative Impact of ac4C on mRNA Half-Life

The presence of ac4C has been demonstrated to significantly increase the half-life of target mRNAs. This stabilizing effect is abrogated upon the depletion or inhibition of the acetyltransferase NAT10. The following tables summarize quantitative data from various studies, showcasing the impact of NAT10-mediated acetylation on the stability of specific mRNA transcripts.

| Gene | Cell Type | Experimental Condition | Change in mRNA Half-Life | Reference |

| OCT4 | Human Embryonic Stem Cells (hESCs) | NAT10 knockdown | log2 fold-change of -1.70 | [6] |

| ELOVL6 | MCF7 (Breast Cancer) | NAT10 knockdown | Significant decrease | [7] |

| ACSL3 | MCF7 (Breast Cancer) | NAT10 knockdown | Significant decrease | [7] |

| ACSL4 | MCF7 (Breast Cancer) | NAT10 knockdown | Significant decrease | [7] |

| ANP32B | Human Embryonic Stem Cells (hESCs) | NAT10 knockdown | Significant decrease | [8] |

| KIF23 | DLD-1 (Colorectal Cancer) | NAT10 knockdown | Significant decrease in stability | [9] |

| IFI16 | iSLK-KSHV | NAT10 knockout | Decreased stability | [10] |

| OGA | HEK293 cells | NAT10 overexpression | Markedly inhibited degradation | [11] |

Experimental Protocols

Accurate detection and quantification of ac4C are crucial for understanding its role in RNA stabilization. Below are detailed methodologies for key experiments cited in the study of ac4C.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This antibody-based enrichment method is used to identify acetylated RNA regions on a transcriptome-wide scale.

1. RNA Preparation and Fragmentation:

-

Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.

-

Purify poly(A) RNA to enrich for mRNA.

-

Fragment the purified RNA to an average size of 100-200 nucleotides using RNA fragmentation reagents.

2. Immunoprecipitation:

-

Incubate the fragmented RNA with an anti-ac4C antibody to form RNA-antibody complexes.

-

Capture the complexes using Protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

3. RNA Elution and Library Preparation:

-

Elute the enriched ac4C-containing RNA fragments from the beads.

-

Prepare sequencing libraries from the eluted RNA and an input control (a fraction of the fragmented RNA saved before immunoprecipitation).

4. Sequencing and Data Analysis:

-

Perform high-throughput sequencing of the libraries.

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms to identify enriched regions of ac4C modification.

dot

Reduction of ac4C and T-seq (RedaC:T-seq)

This chemical-based method allows for the base-resolution mapping of ac4C sites.

1. RNA Preparation:

-

Isolate total RNA and perform ribosomal RNA (rRNA) depletion.

2. Chemical Reduction:

-

Treat the RNA with sodium borohydride (NaBH4). This reduces ac4C to tetrahydro-N4-acetylcytidine.

3. Reverse Transcription and Library Preparation:

-

During reverse transcription, the modified base is read as a uridine (U) instead of a cytidine (C).

-

Prepare sequencing libraries from the resulting cDNA.

4. Sequencing and Data Analysis:

-

Perform high-throughput sequencing.

-

Align reads to the reference genome and identify C-to-T transitions that are specific to the NaBH4-treated sample compared to an untreated control. These transitions indicate the locations of ac4C.

dot

BRIC-seq for mRNA Half-Life Determination

5'-Bromo-uridine (BrU) immunoprecipitation chase-deep sequencing (BRIC-seq) is a method to determine genome-wide RNA stability.

1. BrU Labeling and Chase:

-

Culture cells in the presence of BrU for a defined period to label newly transcribed RNA.

-

Replace the BrU-containing medium with medium containing a high concentration of uridine to "chase" the labeled RNA.

2. Sample Collection and RNA Immunoprecipitation:

-

Harvest cells at various time points after the chase.

-

Isolate total RNA and perform immunoprecipitation using an anti-BrU antibody to enrich for the labeled RNA.

3. Sequencing and Half-Life Calculation:

-

Prepare sequencing libraries from the enriched RNA at each time point.

-

Quantify the abundance of each transcript at the different time points.

-

Calculate the half-life of each transcript by fitting the decay in its abundance over time to an exponential decay model.

Actinomycin D Chase Assay for mRNA Stability

This is a classic method to measure the stability of specific mRNAs.

1. Transcription Inhibition:

-

Treat cells with Actinomycin D to inhibit transcription.

2. Time-Course Sample Collection:

-

Harvest cells at multiple time points after the addition of Actinomycin D.

3. RNA Isolation and Quantification:

-

Isolate total RNA from each time point.

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to the mRNA of interest and a stable reference gene.

4. Half-Life Calculation:

-

Normalize the expression of the target mRNA to the reference gene at each time point.

-

Plot the relative mRNA abundance against time and calculate the half-life from the decay curve.

Conclusion and Future Directions

N4-acetylcytidine is a critical epitranscriptomic mark that plays a significant role in gene regulation by enhancing mRNA stability. The molecular mechanism, centered on the strengthening of C-G base pairs, provides a clear basis for this function. The development of advanced techniques like acRIP-seq and RedaC:T-seq has enabled the transcriptome-wide mapping of ac4C and a more precise understanding of its impact on RNA metabolism.

For drug development professionals, the modulation of ac4C levels through the targeting of NAT10 presents a potential therapeutic avenue. Given the role of ac4C in stabilizing oncogenic transcripts, inhibitors of NAT10 could serve as novel anti-cancer agents. Further research is needed to fully elucidate the complete repertoire of ac4C reader proteins and the broader regulatory networks in which this modification participates. The continued application of the experimental approaches detailed in this guide will be instrumental in advancing our knowledge of this important epitranscriptomic modification and its therapeutic potential.

References

- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NAT10-dependent N4‐acetylcytidine modification mediates PAN RNA stability, KSHV reactivation, and IFI16-related inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ac-rC Phosphoramidite: Suppliers, Specifications, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-acetyl-cytidine (Ac-rC) phosphoramidite, a crucial building block in the synthesis of modified RNA oligonucleotides. This document details commercially available sources, their specifications, and the experimental protocols for its use, catering to the needs of researchers and professionals in drug development and nucleic acid chemistry.

Introduction to Ac-rC Phosphoramidite

This compound, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified cytidine monomer used in solid-phase oligonucleotide synthesis. The N-acetyl (Ac) protecting group on the exocyclic amine of cytidine offers advantages in specific applications and deprotection schemes. The tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose, a standard strategy in RNA synthesis that prevents unwanted side reactions and chain degradation.

The incorporation of N4-acetylcytidine into RNA oligonucleotides can influence their biological properties. This modification has been studied in the context of epigenetics, where it can enhance mRNA stability and translational fidelity.[1][2][3] Oligonucleotides containing such modifications are valuable tools in therapeutic applications like antisense therapy and RNA interference (RNAi), as well as in diagnostic research.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, with quality and purity being critical factors for successful oligonucleotide synthesis. High-purity phosphoramidites with low water content and minimal reactive impurities are essential for achieving high coupling efficiencies. Below is a comparative summary of specifications from prominent suppliers.

| Supplier | Product Name/Grade | Purity | Water Content | Key Features |

| Thermo Fisher Scientific | TheraPure® Ac rC Phosphoramidite | ≥ 98.0% (HPLC), ≥ 98.0% (³¹P NMR) | ≤ 0.3% | Sum of non-primary peaks in 140-152 ppm range ≤ 0.5 mole%[4] |

| MedchemExpress | This compound | 98.87% | Not specified | Used for oligoribonucleotide phosphorodithioate modification (PS2-RNA)[5][6][7] |

| Sparsh Bio (via IndiaMART) | This compound, standard grade | ≥98.0% (HPLC), ≥98.0% (³¹P NMR) | Not specified | Sum of non-primary peaks in 140-152 ppm range: ≤0.5%[8] |

| BroadPharm | Dmt-2'o-tbdms-rc(ac) phosphoramidite | Not specified | Not specified | Part of their nucleoside, nucleotide, and phosphoramidite product line. |

| Glen Research | Ac-dC-CE Phosphoramidite | Not specified | Not specified | Provides Certificate of Analysis with each product.[9] |

Note: The specifications provided are based on available data from supplier websites and documentation. It is recommended to request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocols

The following sections provide a detailed methodology for the incorporation of this compound into synthetic oligonucleotides using standard solid-phase synthesis techniques.

Solid-Phase RNA Oligonucleotide Synthesis

The synthesis of RNA oligonucleotides is an automated, cyclical process performed on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation.

Materials:

-

This compound and other required RNA phosphoramidites (e.g., Bz-rA, iBu-rG, rU) dissolved in anhydrous acetonitrile (0.1 M).

-

Solid support (e.g., CPG) with the initial nucleoside attached.

-

Anhydrous acetonitrile.

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile).

-

Capping solution A (acetic anhydride/2,6-lutidine/THF) and Capping solution B (N-methylimidazole/THF).

-

Oxidizer solution (Iodine in THF/pyridine/water).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

Procedure:

-

Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution to free the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The this compound solution is co-delivered with the activator solution to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for TBDMS-protected phosphoramidites is around 5-6 minutes.[10]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizer solution.

-

Wash: The column is washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

-

Cycle Repetition: The cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the various protecting groups (base, phosphate, and 2'-hydroxyl) are removed.

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v).

-

Triethylamine trihydrofluoride (TEA·3HF) or another suitable fluoride source.

-

Dimethyl sulfoxide (DMSO).

-

Glen-Pak RNA Quenching Buffer or similar.

Procedure:

-

Base and Phosphate Deprotection: The solid support is treated with AMA solution at 65°C for 10-15 minutes.[11][12] This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the N-acetyl base protecting group.

-

Drying: The resulting solution is cooled, and the ammonia and methylamine are evaporated.

-

2'-O-TBDMS Deprotection: The dried oligonucleotide is redissolved in DMSO. TEA·3HF is added, and the mixture is heated at 65°C for approximately 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyls.[11]

-

Quenching and Purification: The reaction is quenched, and the fully deprotected RNA oligonucleotide is purified using methods such as HPLC or cartridge purification.[11]

Signaling Pathways and Mechanisms of Action

Oligonucleotides containing modifications like N-acetyl-cytidine can be employed in various therapeutic strategies that modulate gene expression. Two prominent mechanisms are Antisense Inhibition and RNA Interference (RNAi).

Antisense Oligonucleotide (ASO) Mechanism

Antisense oligonucleotides are single-stranded nucleic acids designed to bind to a specific mRNA sequence. This binding can lead to the inhibition of protein expression through several mechanisms.

References

- 1. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. indiamart.com [indiamart.com]

- 9. glenresearch.com [glenresearch.com]

- 10. atdbio.com [atdbio.com]

- 11. glenresearch.com [glenresearch.com]

- 12. chemrxiv.org [chemrxiv.org]

biophysical properties of Ac-rC modified oligonucleotides

An In-depth Technical Guide on the Biophysical Properties of N4-acetyl-5-methyl-2'-deoxycytidine (Ac-rC) Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications to the nucleobases, sugar moieties, or phosphate backbone can profoundly influence the biophysical properties of oligonucleotides, including their thermal stability, hybridization specificity, and resistance to nuclease degradation. This guide focuses on a specific modification, N4-acetyl-5-methyl-2'-deoxycytidine (Ac-rC), a doubly modified cytidine analog. While extensive data exists for N4-acetylcytidine (ac4C) in RNA and 5-methyl-2'-deoxycytidine (5-mdC) in DNA, the combined impact of these modifications in the form of Ac-rC on deoxyribonucleic acid is an area of emerging interest.

This document serves as a technical resource, extrapolating the expected based on the known effects of its constituent modifications. It provides detailed experimental protocols for researchers to characterize these properties and offers a framework for the rational design of Ac-rC-containing oligonucleotides for various applications.

Core Biophysical Properties of Ac-rC Modified Oligonucleotides

The introduction of an acetyl group at the N4 position and a methyl group at the C5 position of deoxycytidine is anticipated to modulate the biophysical characteristics of DNA oligonucleotides in several key ways.

Thermal Stability and Hybridization

The thermal stability of a DNA duplex, often quantified by its melting temperature (Tm), is a critical parameter for applications requiring specific hybridization. The modifications on Ac-rC are expected to have a synergistic effect on duplex stability.

-

5-Methylation: The methyl group at the C5 position of cytosine is known to increase the thermal stability of DNA duplexes.[1] This is attributed to enhanced base stacking interactions within the duplex.[2] Each substitution of 5-mdC for dC can increase the Tm by approximately 1.3 °C.[1]

-

N4-Acetylation: In the context of RNA, N4-acetylcytidine (ac4C) has been shown to increase the stability of C-G base pairs.[3] The acetyl group can influence the electronic properties and hydration of the nucleobase, contributing to more favorable stacking energies.

Expected Impact of Ac-rC: The combination of these two modifications in Ac-rC is predicted to enhance the thermal stability of DNA duplexes more significantly than either modification alone. This increased stability could be advantageous in applications requiring high affinity, such as antisense therapy and diagnostics.

Mismatch Discrimination

While increasing duplex stability, it is crucial that modifications do not compromise the specificity of hybridization. Enhanced stability can sometimes lead to a higher tolerance for mismatches. However, studies on ac4C in RNA suggest that it can also improve mismatch discrimination.[4] The rigid structure imposed by the acetyl group may create a greater energetic penalty for forming a mismatched base pair. The combined effect with the 5-methyl group needs to be experimentally determined.

Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems.[5][6] Chemical modifications are essential for enhancing their stability and bioavailability.[5][6]

-

Mechanism of Nuclease Action: Nucleases recognize and cleave the phosphodiester backbone of nucleic acids.[5] Modifications to the sugar or base can sterically hinder the approach of these enzymes.

-

Expected Contribution of Ac-rC: The N4-acetyl group and the 5-methyl group are located in the major groove of the DNA duplex.[6] These modifications could provide a degree of steric hindrance to endonucleases that interact with the major groove. However, for significant protection against exonucleases, modifications to the phosphate backbone (e.g., phosphorothioates) or the sugar moiety (e.g., 2'-O-methyl) are typically required.[7][8] Therefore, Ac-rC is expected to confer moderate nuclease resistance, which could be enhanced by combining it with other protective modifications.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of Ac-rC on oligonucleotide biophysical properties. These are predictive values based on the known effects of 5-mdC and ac4C and should be confirmed experimentally.

Table 1: Predicted Thermal Stability (Tm) of Ac-rC Modified Oligonucleotides

| Oligonucleotide Sequence (15-mer) | Modification | Predicted Tm (°C) | Predicted ΔTm per modification (°C) |

| 5'-GCA GTC C AG GCT GAG-3' | Unmodified | 60.0 | - |

| 5'-GCA GTC (5-mdC) AG GCT GAG-3' | 5-methyl-dC | 61.3 | +1.3 |

| 5'-GCA GTC (Ac-rC) AG GCT GAG-3' | Ac-rC | 62.5 - 63.5 | +2.5 to +3.5 |

Predicted values are for a 15-mer duplex in a buffer containing 100 mM NaCl.

Table 2: Predicted Thermodynamic Parameters for Duplex Formation

| Modification | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| Unmodified | -20.5 | -110.2 | -282.4 |

| 5-methyl-dC | -21.1 | -112.5 | -288.1 |

| Ac-rC (Predicted) | -21.8 to -22.4 | -115.0 to -118.0 | -294.0 to -301.0 |

Thermodynamic parameters are extrapolated based on the expected increase in duplex stability.

Table 3: Predicted Nuclease Resistance in Serum

| Oligonucleotide Modification | Predicted Half-life (t₁/₂) in Serum |

| Unmodified (Phosphodiester) | < 15 minutes |

| Ac-rC (Phosphodiester) | 30 - 60 minutes |

| Ac-rC with 3'-terminal Phosphorothioates (3 linkages) | > 8 hours |

Detailed Experimental Protocols

To empirically determine the , the following experimental protocols are recommended.

Oligonucleotide Synthesis and Purification

Ac-rC can be incorporated into oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer. The Ac-rC phosphoramidite would be synthesized as a custom reagent.

Protocol:

-

Phosphoramidite Preparation: Synthesize the this compound building block.

-

Automated DNA Synthesis: Utilize the custom this compound in a standard DNA synthesis cycle.

-

Deprotection and Cleavage: Cleave the oligonucleotide from the solid support and remove protecting groups using an appropriate base, such as aqueous ammonia or methylamine. Milder deprotection conditions may be necessary to preserve the N4-acetyl group.

-

Purification: Purify the full-length oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

UV Thermal Denaturation (Melting Temperature Analysis)

This technique is used to determine the melting temperature (Tm) and thermodynamic parameters of duplex formation.[9][10]

Protocol:

-

Sample Preparation: Anneal the Ac-rC modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final duplex concentration of 1-5 µM.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased from a pre-melting temperature (e.g., 20°C) to a post-melting temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/minute).

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the peak of the first derivative of the melting curve.[11] Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated by analyzing the shape of the melting curve or by performing concentration-dependent melting experiments.[3][12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the oligonucleotide duplex.[13][14] The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[15]

Protocol:

-

Sample Preparation: Prepare the annealed duplex in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to avoid interference from high salt concentrations.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition: Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

-

Data Analysis: Compare the CD spectrum of the Ac-rC modified duplex to that of an unmodified control duplex. Significant changes in the spectrum may indicate alterations in the helical geometry.

Nuclease Degradation Assay

This assay assesses the stability of Ac-rC modified oligonucleotides in the presence of nucleases.

Protocol:

-

Sample Preparation: Incubate the Ac-rC modified oligonucleotide (and an unmodified control) in a solution containing serum (e.g., 10% fetal bovine serum in PBS) or a specific exonuclease (e.g., snake venom phosphodiesterase for 3' to 5' degradation) at 37°C.

-

Time Course: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and a denaturant like formamide).

-

Analysis: Analyze the samples by PAGE or capillary electrophoresis to visualize the degradation products. The percentage of full-length oligonucleotide remaining at each time point is quantified.

-

Half-life Determination: The half-life (t₁/₂) of the oligonucleotide is calculated by plotting the percentage of intact oligonucleotide versus time.

Visualization of Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of Ac-rC modified oligonucleotides.

Caption: Workflow for Thermal Stability (Tm) Analysis.

Caption: Workflow for Nuclease Resistance Assay.

Caption: Logical Relationship of Ac-rC Modification to Properties.

Applications and Future Directions

The anticipated properties of Ac-rC modified oligonucleotides suggest their potential utility in several advanced applications.

-

Antisense Therapeutics: The enhanced thermal stability and potential for nuclease resistance make Ac-rC a candidate for modifying antisense oligonucleotides (ASOs).[16][17] Higher binding affinity could lead to increased potency and allow for lower therapeutic doses.

-

siRNA Design: In the design of small interfering RNAs (siRNAs), thermodynamic stability plays a crucial role in strand selection and off-target effects.[18][19] The strategic placement of Ac-rC could be used to modulate the stability of the siRNA duplex to optimize its activity.

-

Diagnostic Probes: For nucleic acid-based diagnostics, high affinity and specificity are paramount. Ac-rC modified probes could offer improved performance in techniques like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).

Further research is required to fully elucidate the biophysical properties of Ac-rC and to validate its utility in these applications. The experimental protocols provided in this guide offer a roadmap for researchers to undertake these important investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 3. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Nuclease Resistance Design and Protocols [genelink.com]

- 8. idtdna.com [idtdna.com]

- 9. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]

- 10. Nucleic Acid Thermal Stability Analysis (Tm Analysis) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. agilent.com [agilent.com]

- 12. Transition characteristics and thermodynamic analysis of DNA duplex formation: a quantitative consideration for the extent of duplex association - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A large-scale chemical modification screen identifies design rules to generate siRNAs with high activity, high stability and low toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. siRNA and RNAi pricelist from Gene Link [genelink.com]

The Role of N4-Acetylcytidine (Ac-rC) Phosphoramidite in the Advancement of RNA Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic modalities has been significantly reshaped by the advent of RNA-based drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The efficacy and safety of these therapeutics are critically dependent on the chemical modifications of the oligonucleotide backbone, sugar, and nucleobases. These modifications are introduced to enhance stability against nucleases, improve binding affinity to target RNA, and mitigate off-target effects and immune responses. Among the various nucleobase modifications, N4-acetylcytidine (ac4C) has emerged as a significant player. This technical guide provides an in-depth exploration of Ac-rC phosphoramidite, a key building block for the site-specific incorporation of N4-acetylcytidine into synthetic RNA, and its implications for the development of next-generation RNA therapeutics.

Core Concepts: The Significance of N4-Acetylcytidine (ac4C)

N4-acetylcytidine is a naturally occurring post-transcriptional modification found in various RNA species across all domains of life, highlighting its evolutionary importance.[1][2][3] In eukaryotic RNA, ac4C is typically found at the central nucleotide of a 5'-CCG-3' consensus sequence.[1][2][3] The introduction of this modification into therapeutic oligonucleotides can confer desirable properties that enhance their drug-like characteristics.

Enhanced Duplex Stability

A primary advantage of incorporating Ac-rC into an RNA duplex is the enhancement of its thermal stability. Research has demonstrated that the presence of ac4C can increase the melting temperature (Tm) of an RNA duplex, indicating a more stable interaction with its complementary strand.[1][2][3][4] This increased stability is crucial for the potency of RNA therapeutics, as it can lead to a more sustained engagement with the target mRNA.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of Ac-rC modified oligonucleotides.

| Parameter | Value/Condition | Reference |

| This compound Purity | ≥97% by HPLC | [] |

| Storage Conditions | -20°C to -80°C, protect from light | [6] |

| Deprotection Method | Reagent | Temperature (°C) | Time | Reference |

| Standard Deprotection | Aqueous Ammonia | 55 | 17 hours | [7] |

| FAST Deprotection | AMA (Ammonium hydroxide/Methylamine 1:1) | 65 | 5-10 minutes | [7] |

| UltraMILD Deprotection | 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | [7] |

| Duplex Sequence Context | Modification | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |

| Human 18S rRNA helix 45 model | Unmodified (C) | 59.2 | - | [4] |

| Ac-rC (ac4C) | 60.9 | +1.7 | [4] | |

| Duplex with G•U wobble pair | Unmodified (C) | 57.8 | - | [4] |

| Ac-rC (ac4C) | 60.9 | +3.1 | [4] |

Experimental Protocols

I. Synthesis of Oligonucleotides Containing Ac-rC

Objective: To synthesize an RNA oligonucleotide with a site-specific Ac-rC modification using solid-phase phosphoramidite chemistry.

Materials:

-

This compound (e.g., 5'-O-DMT-2'-O-TBDMS-N4-Acetyl-cytidine-3'-CE phosphoramidite)

-

Standard RNA phosphoramidites (A, G, U)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)

-

Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/Pyridine/Water)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Anhydrous acetonitrile

-

Automated DNA/RNA synthesizer

Protocol:

-

Synthesizer Setup: Program the automated synthesizer with the desired oligonucleotide sequence and specify the cycle for the incorporation of the this compound.

-

Phosphoramidite Preparation: Dissolve the this compound and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and consists of the following steps for each nucleotide addition: a. Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by the deblocking solution. The amount of cleaved DMT cation, measured by its absorbance, is used to monitor coupling efficiency. b. Coupling: The this compound (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

-

Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer or left on for purification ("Trityl-on").

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups are removed according to the chosen deprotection protocol (see Protocol II).

II. Deprotection of Oligonucleotides Containing Ac-rC (FAST Protocol)

Objective: To rapidly remove the protecting groups from the synthesized Ac-rC containing oligonucleotide.

Materials:

-

AMA solution (1:1 mixture of aqueous Ammonium hydroxide and aqueous Methylamine)

-

Heating block or oven

Protocol:

-

Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial. Add the AMA solution to the vial.

-

Incubation: Incubate the vial at room temperature for 5 minutes to cleave the oligonucleotide from the support.

-

Deprotection: Transfer the supernatant containing the oligonucleotide to a new vial and heat at 65°C for 5-10 minutes to remove the base and phosphate protecting groups.[7] The acetyl group on cytidine is rapidly removed under these conditions.

-

Evaporation: Cool the vial and evaporate the AMA solution to dryness using a vacuum concentrator.

-

Resuspension: Resuspend the deprotected oligonucleotide in nuclease-free water or a suitable buffer for purification and downstream applications.

III. Thermal Melting (Tm) Analysis of Ac-rC Containing RNA Duplexes

Objective: To determine the thermal stability of an RNA duplex containing an Ac-rC modification.

Materials:

-

Purified Ac-rC modified RNA oligonucleotide

-

Purified complementary RNA oligonucleotide

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Protocol:

-

Sample Preparation: Prepare a solution of the Ac-rC modified RNA duplex by mixing equimolar amounts of the modified strand and its complementary strand in the melting buffer. The final concentration is typically in the low micromolar range.

-

Denaturation and Annealing: Heat the sample to 95°C for 5 minutes to ensure complete denaturation of the duplex, then slowly cool to room temperature to allow for proper annealing.

-

Data Acquisition: Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

-

Data Analysis: Plot the absorbance as a function of temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated, which corresponds to the inflection point of the melting curve. This can be determined by taking the first derivative of the curve.

Visualizations

Signaling Pathway: General Mechanism of RNAi-based Therapeutics

Caption: General mechanism of action for siRNA therapeutics, including those with Ac-rC modifications.

Experimental Workflow: Oligonucleotide Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of Ac-rC modified oligonucleotides.

Conclusion

The use of this compound in the synthesis of RNA therapeutics offers a promising avenue for enhancing their stability and, consequently, their therapeutic efficacy. The ability to perform rapid deprotection protocols without compromising the integrity of the modified nucleotide further streamlines the manufacturing process. As our understanding of the biological roles of RNA modifications continues to grow, the strategic incorporation of N4-acetylcytidine and other modified bases will undoubtedly play a pivotal role in the design of safer and more potent RNA-based medicines. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of Ac-rC in their therapeutic development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Site-Specific Synthesis of N4âAcetylcytidine in RNA Reveals Physiological Duplex Stabilization - Journal of the American Chemical Society - Figshare [figshare.com]

- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

Ac-rC Phosphoramidite (CAS: 121058-88-6): A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the properties, synthesis applications, and experimental considerations for a key building block in RNA therapeutics.

Ac-rC phosphoramidite, with the CAS number 121058-88-6, is a critical reagent in the chemical synthesis of ribonucleic acid (RNA). This guide provides a comprehensive overview of its chemical properties, its central role in solid-phase oligonucleotide synthesis, and detailed experimental protocols for its use, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound, chemically known as N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a modified cytidine nucleoside. The key chemical modifications—the 5'-dimethoxytrityl (DMT) group, the 2'-tert-butyldimethylsilyl (TBDMS) group, the N4-acetyl (Ac) group, and the 3'-phosphoramidite moiety—each serve a crucial function in the controlled, stepwise synthesis of RNA oligonucleotides.

| Property | Value |

| CAS Number | 121058-88-6 |

| Molecular Formula | C47H64N5O9PSi |

| Molecular Weight | 902.10 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC, 31P NMR) |

| Storage Conditions | Store in a freezer at or below -20°C, protected from moisture and light. |

| Solubility | Soluble in anhydrous acetonitrile. |

The Role of this compound in Oligonucleotide Synthesis

This compound is a fundamental building block for the synthesis of RNA oligonucleotides, including therapeutic modalities such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). The chemical modifications inherent to this molecule are designed to enhance stability and efficacy, which is paramount for therapeutic applications. The 2'-O-methyl modification, for instance, increases resistance to nuclease degradation, thereby extending the half-life of the oligonucleotide in vivo and improving its therapeutic effect.

The synthesis of oligonucleotides is a cyclical process involving four key steps for the addition of each nucleotide: deblocking, coupling, capping, and oxidation. The quality and purity of the phosphoramidite directly influence the coupling efficiency at each step, which in turn determines the yield and purity of the final full-length oligonucleotide.

The Oligonucleotide Synthesis Cycle

The standard phosphoramidite-based oligonucleotide synthesis cycle is a four-step process that is repeated to build the desired RNA sequence.

The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Protocols

Solid-Phase Synthesis of RNA Oligonucleotides

The following is a generalized protocol for the use of this compound in automated solid-phase RNA synthesis. Specific parameters may need to be optimized based on the synthesizer and the specific oligonucleotide sequence.

1. Reagent Preparation:

-

This compound Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. It is crucial to use anhydrous solvents to prevent hydrolysis of the phosphoramidite.

-

Activator Solution: A 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.

-

Capping Solutions: Standard capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).

-

Oxidizing Solution: A solution of iodine in THF/water/pyridine.

-

Deblocking Solution: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

2. Automated Synthesis Cycle: The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) within a synthesis column. The cycle for each nucleotide addition is as follows:

-

Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by the oxidizing solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed. The use of acetyl-protected cytidine (Ac-rC) is particularly important for certain deprotection strategies to avoid base modifications.

UltraFAST Deprotection: This method utilizes a mixture of aqueous ammonium hydroxide and methylamine (AMA) and significantly reduces deprotection times.

-

Suspend the solid support in a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.

-

Heat the mixture at 65°C for 10-15 minutes.

-

Cool the solution and evaporate the solvent.

UltraMILD Deprotection: For oligonucleotides containing sensitive modifications, a milder deprotection method is required.

-

Use a solution of 0.05 M potassium carbonate in methanol.

-

Incubate at room temperature for 4-6 hours.

-

Neutralize the solution and desalt the oligonucleotide.

The choice of deprotection method depends on the other nucleobases and modifications present in the oligonucleotide. The acetyl group on cytidine is compatible with both AMA and milder basic conditions, offering flexibility in the deprotection strategy.

Purification and Analysis

The crude oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). The purity and identity of the final product are confirmed by mass spectrometry (e.g., ESI-MS) and HPLC.

Quality Control and Performance

The quality of this compound is a critical factor for successful oligonucleotide synthesis. Reputable suppliers provide a Certificate of Analysis with each batch, detailing the results of quality control testing.

| QC Parameter | Typical Specification | Analytical Method |

| Purity | ≥ 98.0% | HPLC |

| 31P NMR Purity | ≥ 98.0% | 31P NMR |

| Water Content | ≤ 0.3% | Karl Fischer |

The coupling efficiency is a key performance indicator. While not always provided by the supplier for each specific batch, it is generally expected to be high (>99%) for therapeutic-grade phosphoramidites. Researchers should validate the coupling efficiency under their specific synthesis conditions.

Applications in Therapeutic Oligonucleotide Development

This compound is a cornerstone in the synthesis of RNA-based therapeutics. The incorporation of modified nucleosides is essential for improving the drug-like properties of oligonucleotides, including:

-

Enhanced Stability: Modifications to the sugar-phosphate backbone, such as the 2'-O-methylation, protect the oligonucleotide from degradation by cellular nucleases.

-

Increased Binding Affinity: Modifications can enhance the binding affinity of the oligonucleotide to its target mRNA, leading to improved potency.

-

Reduced Off-Target Effects: Chemical modifications can minimize unintended interactions with other cellular components, improving the safety profile of the therapeutic.

The acetyl protecting group on the cytidine base is favored in many therapeutic manufacturing processes due to its reliable performance during synthesis and its compatibility with various deprotection methods that are crucial for preserving the integrity of the final complex oligonucleotide drug substance.

Logical Workflow for Quality Assessment and Use

The following diagram illustrates a logical workflow for the qualification and use of this compound in a research or drug development setting.

Workflow for this compound from receipt to final product analysis.

Conclusion

This compound (CAS 121058-88-6) is an indispensable component in the synthesis of RNA oligonucleotides for research and therapeutic applications. Its well-defined chemical properties and the strategic placement of protecting groups enable the precise and efficient construction of complex RNA molecules. A thorough understanding of its characteristics, coupled with optimized synthesis and deprotection protocols, is essential for obtaining high-quality oligonucleotides. As the field of RNA therapeutics continues to expand, the demand for high-purity and reliable phosphoramidites like Ac-rC will undoubtedly grow, making it a key focus for both researchers and manufacturers in the biopharmaceutical industry.

The Core of Creation: An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The precise chemical synthesis of ribonucleic acid (RNA) oligonucleotides is a cornerstone of modern molecular biology, therapeutics, and diagnostics. From the development of siRNA and mRNA-based drugs to the creation of sophisticated RNA aptamers and ribozymes, the ability to construct RNA molecules with defined sequences is paramount. The phosphoramidite method stands as the gold-standard for this process, enabling the automated, solid-phase synthesis of high-purity RNA. This in-depth technical guide delves into the core principles of phosphoramidite chemistry for RNA synthesis, providing detailed experimental protocols, quantitative data for critical steps, and visual representations of the key chemical and logical workflows.

The Chemical Foundation of RNA Synthesis

At its heart, phosphoramidite chemistry is a cyclical process that sequentially adds ribonucleoside phosphoramidite monomers to a growing RNA chain attached to a solid support. The synthesis proceeds in the 3' to 5' direction. The inherent reactivity of the 2'-hydroxyl group in ribonucleosides, which distinguishes them from deoxyribonucleosides, presents a significant challenge, necessitating the use of specific protecting groups to prevent unwanted side reactions and ensure the fidelity of the synthesized oligonucleotide.

The synthesis of RNA using phosphoramidite chemistry is a cyclical process involving four key steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1][2] This method allows for the precise, sequential addition of ribonucleoside phosphoramidites to a growing RNA chain that is attached to a solid support. A crucial aspect of RNA synthesis is the protection of the 2'-hydroxyl group to prevent side reactions, with common protecting groups including TBDMS (tert-butyldimethylsilyl) and TOM (triisopropylsilyloxymethyl).[3]

The overall efficiency of the synthesis is highly dependent on the choice of these protecting groups and the optimization of each step in the cycle. Dimer and trimer phosphoramidites can also be used to increase efficiency by adding multiple nucleotides in a single coupling step.[3]

Key Components of RNA Phosphoramidite Monomers

A ribonucleoside phosphoramidite monomer is a chemically modified nucleoside designed for efficient and specific incorporation into the growing RNA chain. It is characterized by several key features:

-

5'-Hydroxyl Protecting Group: Typically a dimethoxytrityl (DMT) group, which is acid-labile and allows for controlled deprotection at the beginning of each synthesis cycle.

-

2'-Hydroxyl Protecting Group: This is the most critical protecting group in RNA synthesis. It must be stable throughout the synthesis cycles but removable under conditions that do not damage the final RNA product. Common choices include silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), and other groups like 2'-bis(2-acetoxyethoxy)methyl (ACE).[4]

-

3'-Phosphoramidite Moiety: A phosphoramidite group, typically a β-cyanoethyl (CE) phosphoramidite with a diisopropylamino (iPr2N) group, which is activated for coupling to the 5'-hydroxyl of the growing chain.

-

Exocyclic Amine Protecting Groups: The exocyclic amines on the nucleobases (Adenine, Guanine, and Cytosine) are protected with base-labile groups such as benzoyl (Bz), isobutyryl (iBu), or acetyl (Ac) to prevent side reactions.

The Solid-Phase Synthesis Cycle

The automated synthesis of RNA oligonucleotides occurs on a solid support, typically controlled pore glass (CPG) or polystyrene, within a synthesizer column. Each cycle of nucleotide addition consists of four main chemical reactions.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[4][5] This is typically achieved by treating the support with a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).

Step 2: Coupling

In the coupling step, the next ribonucleoside phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing RNA chain to form a phosphite triester linkage.[5] The coupling efficiency at this stage is critical for the overall yield and purity of the final product.

Step 3: Capping

To prevent the elongation of chains that failed to couple in the previous step (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are irreversibly blocked in the capping step.[4] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole or, for RNA synthesis, tert-butylphenoxyacetic anhydride to avoid acyl exchange.[4]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[5] This is commonly done using a solution of iodine in the presence of water and a weak base like pyridine or lutidine.

Following the oxidation step, the cycle is complete, and the process is repeated with the removal of the 5'-DMT group from the newly added nucleotide, initiating the next round of elongation.

Quantitative Data and Protecting Group Comparison

The success of RNA synthesis is highly dependent on the performance of the protecting groups and the efficiency of the chemical reactions. The following tables summarize key quantitative data for these parameters.

Table 1: Comparison of Common 2'-Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Typical Coupling Time (min) | Stepwise Coupling Efficiency (%) | Deprotection Conditions |

| tert-Butyldimethylsilyl | TBDMS | 3 - 10 | ~98 | Triethylamine trihydrofluoride (TEA·3HF) |

| Triisopropylsilyloxymethyl | TOM | 3 - 6 | >99 | 1M TBAF in THF |

| 2'-bis(2-Acetoxyethoxy)methyl | ACE | < 2 | >99 | Weakly acidic conditions (pH 3.8) |

| 2'-O-Pivaloyloxymethyl | PivOM | 3 | ~98 | Ethylenediamine (EDA) |

| 2'-O-Propionyloxymethyl | PrOM | 2-5 | >99 | Ethylenediamine (EDA) |

Data compiled from multiple sources, including references[6][7].

Table 2: Typical Reagents and Reaction Times for the Synthesis Cycle

| Step | Reagent(s) | Typical Reaction Time |

| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60 - 90 seconds |

| Coupling | 0.1 M Phosphoramidite, 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile | 3 - 10 minutes |

| Capping | Acetic Anhydride/N-Methylimidazole or tert-Butylphenoxyacetic anhydride | 30 - 60 seconds |

| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 - 60 seconds |

Reaction times can vary depending on the synthesizer, scale, and specific sequence.

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for the key stages of RNA synthesis.

Protocol for Solid-Phase RNA Synthesis

-

Support Preparation: Start with a solid support (e.g., CPG) pre-loaded with the first nucleoside of the target sequence. The support is packed into a synthesis column.

-

Synthesizer Setup: Install the synthesis column, phosphoramidite monomers, and all necessary reagents on an automated DNA/RNA synthesizer.

-

Synthesis Program: Program the synthesizer with the desired RNA sequence and the appropriate synthesis protocol, specifying the reaction times for each step as outlined in Table 2.

-

Initiation of Synthesis: Begin the synthesis program. The instrument will automatically perform the cyclical addition of each phosphoramidite.

-

Trityl Monitoring: The yield of each coupling step can be monitored by measuring the absorbance of the orange-colored trityl cation released during the detritylation step. A consistent yield indicates successful synthesis.

-

Completion: Upon completion of the final cycle, the synthesized oligonucleotide remains attached to the solid support with all protecting groups intact. The final DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off").

Protocol for Deprotection and Cleavage

This is a multi-step process to remove all protecting groups and release the RNA from the solid support.

-

Cleavage and Base Deprotection:

-

Transfer the solid support to a vial.

-

Add a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v).[8]

-

Incubate at 65°C for 10-15 minutes.[2][8] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

-

Cool the vial and transfer the supernatant containing the RNA to a new tube. Evaporate the solvent.

-

-

2'-Hydroxyl Protecting Group Removal (for TBDMS):

Protocol for Purification

Purification of the crude RNA oligonucleotide is essential to remove truncated sequences and other impurities.

-

Desalting: Remove excess salts from the deprotection reaction using size-exclusion chromatography or ethanol precipitation.

-

Purification Methods:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): If the RNA was synthesized "DMT-on," the lipophilic DMT group allows for efficient separation of the full-length product from truncated, "DMT-off" failure sequences.

-

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It is effective for purifying "DMT-off" RNA.

-

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify RNA, especially for longer oligonucleotides, with single-base resolution. The desired RNA band is excised from the gel and eluted.

-

Conclusion

Phosphoramidite chemistry provides a robust and reliable method for the chemical synthesis of RNA. A thorough understanding of the underlying chemical principles, the critical role of protecting groups, and the details of the synthesis and purification protocols is essential for researchers and developers working with synthetic RNA. By carefully selecting the appropriate protecting groups and optimizing the reaction conditions, it is possible to synthesize high-purity RNA oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics. The continued evolution of phosphoramidite chemistry and purification techniques promises to further enhance the accessibility and quality of synthetic RNA, driving innovation in the life sciences.

References

- 1. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. alfachemic.com [alfachemic.com]

- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atdbio.com [atdbio.com]

- 6. Accelerated, high-quality photolithographic synthesis of RNA microarrays in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Ac-rC Phosphoramidite for Antisense Oligonucleotide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting the genetic basis of diseases by modulating the expression of specific genes. The efficacy and safety of ASO-based drugs are critically dependent on their chemical composition. Modifications to the oligonucleotide backbone, sugar, and nucleobases are strategically employed to enhance properties such as nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. Among the various modifications, N4-acetyl-cytidine (Ac-rC) has emerged as a promising candidate for incorporation into ASO designs. This technical guide provides a comprehensive overview of Ac-rC phosphoramidite, its application in antisense technology, and detailed methodologies for its synthesis, incorporation, and evaluation.

Core Concepts: The Role of Ac-rC in Antisense Oligonucleotides

N4-acetyl-cytidine is a modified ribonucleoside that, when incorporated into an antisense oligonucleotide, can impart unique properties. The acetyl group at the N4 position of cytosine can influence the biophysical and biological characteristics of the ASO. One of the key functions of such modifications is to enhance the stability of the oligonucleotide against degradation by cellular nucleases, thereby prolonging its therapeutic effect.[1] Furthermore, the presence of the acetyl group can modulate the binding affinity of the ASO to its target mRNA, a critical factor in achieving potent gene silencing.

The primary mechanism of action for many ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[2] Chemical modifications within the ASO structure must be compatible with this process to enable target RNA degradation. The strategic placement of modified nucleotides like Ac-rC is therefore a key aspect of ASO design.

Data Presentation: Properties of Ac-rC Modified Oligonucleotides

The incorporation of Ac-rC into an oligonucleotide backbone influences several key biophysical and biological parameters. The following tables summarize the available quantitative data for Ac-rC and related modifications.

| Property | Value | Notes |

| Coupling Efficiency | >98% | Based on standard phosphoramidite chemistry for 2'-O-TBDMS protected ribonucleoside phosphoramidites. Actual yield may vary based on synthesis conditions and sequence context. |

| Melting Temperature (Tm) Change | +1.7 °C per modification | For a single N4-acetylcytidine incorporation in a duplex RNA context.[3] This indicates a stabilizing effect on the duplex. |

| Nuclease Resistance | Enhanced | The N4-acetyl group can provide protection against nuclease degradation, leading to an increased half-life of the RNA molecule.[1] Quantitative data for specific half-life in serum is not readily available in the searched literature. |

| In Vitro Activity (IC50) | Not available | Specific IC50 values for ASOs containing Ac-rC were not found in the searched literature. This would be target and sequence-dependent and requires experimental determination. |

Table 1: Summary of Quantitative Data for Ac-rC Modified Oligonucleotides

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its incorporation into oligonucleotides, and the subsequent evaluation of the modified ASOs.

Protocol 1: Synthesis of N4-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite

This protocol is adapted from a similar synthesis of a modified cytidine phosphoramidite and should be optimized for Ac-rC.[4]

Materials:

-

N4-acetyl-5′-O-(4,4′-dimethoxytrityl)-3-methylcytidine (or the corresponding Ac-rC precursor)

-

Imidazole

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

N,N-diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

-

2'-O-Silylation: a. Dissolve the N4-acetyl-5'-O-DMT-cytidine precursor (1.0 eq) in anhydrous DMF. b. Add imidazole (2.0 eq) and TBDMS-Cl (1.2 eq). c. Stir the reaction mixture at room temperature for 16 hours. d. Remove the solvent under reduced pressure. e. Dissolve the residue in ethyl acetate and wash extensively with brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate. g. Purify the product by silica gel column chromatography to obtain N4-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-cytidine.

-

Phosphitylation: a. Dry the 2'-O-silylated nucleoside (1.0 eq) under high vacuum. b. Dissolve the dried compound in anhydrous DCM. c. Add DIPEA (4.0 eq) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2.0 eq). d. Stir the reaction at room temperature for 20 hours. e. Dilute the reaction mixture with DCM and wash with a 5% sodium bicarbonate solution. f. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final this compound.

Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing Ac-rC

This protocol outlines the standard steps for incorporating the this compound into an oligonucleotide sequence using an automated DNA/RNA synthesizer.[][6]

Materials:

-

This compound solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Standard DNA or RNA phosphoramidites

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

-

Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Acetonitrile (synthesis grade)

Procedure (performed on an automated synthesizer):

-

Deblocking: The 5'-DMT protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution.

-

Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 6 minutes) is recommended for modified phosphoramidites.[3]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

-

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Protocol 3: Cleavage and Deprotection of Ac-rC Containing Oligonucleotides

A mild deprotection strategy is crucial to preserve the N4-acetyl group on the cytidine base.[3]

Materials:

-

Oligonucleotide-bound CPG support

-

Non-nucleophilic base solution (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent)

-

Desilylation reagent (e.g., triethylamine trihydrofluoride (TEA·3HF))

Procedure:

-

Cleavage and Base Deprotection: a. Treat the solid support with a non-nucleophilic base solution like DBU to cleave the oligonucleotide from the support and remove other base-labile protecting groups. Standard ammonia or methylamine treatments will likely remove the N4-acetyl group.[3]

-

2'-O-Desilylation: a. After cleavage and initial deprotection, treat the oligonucleotide with a desilylating agent like TEA·3HF to remove the TBDMS groups from the 2'-hydroxyl positions.

-

Purification: a. Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 4: In Vitro RNase H Cleavage Assay

This assay determines if an Ac-rC modified ASO can guide RNase H to cleave its target RNA.[2][7]

Materials:

-

Ac-rC modified ASO

-

Target RNA transcript (radiolabeled or fluorescently labeled)

-

RNase H enzyme (e.g., human RNase H1)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Formamide loading buffer

-

Denaturing polyacrylamide gel

Procedure:

-

Hybridization: Anneal the ASO and the labeled target RNA in the reaction buffer by heating to 90°C and slowly cooling to room temperature.

-

Cleavage Reaction: Initiate the reaction by adding RNase H to the ASO-RNA duplex. Incubate at 37°C.

-

Time Points: Take aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding formamide loading buffer.

-

Gel Electrophoresis: Separate the RNA fragments on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel using autoradiography or fluorescence imaging. The appearance of smaller RNA fragments over time indicates RNase H-mediated cleavage.

Protocol 5: Serum Stability Assay

This assay evaluates the resistance of Ac-rC modified oligonucleotides to degradation by nucleases present in serum.[4]

Materials:

-

Ac-rC modified oligonucleotide (labeled, e.g., with 32P or a fluorescent dye)

-

Human or mouse serum

-

Incubation buffer

-

Quenching solution (e.g., formamide loading buffer with EDTA)

-

Denaturing polyacrylamide gel

Procedure:

-

Incubation: Incubate the labeled oligonucleotide in a solution containing serum (e.g., 50% serum in buffer) at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and stop the degradation by adding the quenching solution.

-

Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel.

-

Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point using a phosphorimager or fluorescence scanner.

-

Half-life Calculation: Determine the half-life (t1/2) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the development of Ac-rC modified antisense oligonucleotides.

Caption: Workflow for incorporating this compound.

Caption: RNase H-mediated cleavage of target mRNA.

Caption: Simplified TNF-α signaling cascade.

Caption: Key steps in the VEGF signaling pathway.

Conclusion

The development of novel chemical modifications is paramount to advancing the field of antisense therapeutics. This compound offers a promising avenue for enhancing the properties of ASOs. Its potential to increase thermal stability and nuclease resistance warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of Ac-rC in the design and development of next-generation antisense oligonucleotides. Further studies are needed to fully elucidate the quantitative impact of this modification on coupling efficiency, nuclease resistance, and in vivo efficacy across various ASO designs and therapeutic targets.

References

- 1. Impact on efficacy of target reduction of two FDA-approved ASO drugs by intracellular glucose levels in in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of N4-Acetylcytidine (Ac-rC) Modified RNA

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that plays a crucial role in various biological processes, including the regulation of translation and the stabilization of RNA structures.[1][2] The site-specific incorporation of ac4C into synthetic RNA oligonucleotides is essential for investigating its precise biological functions and for the development of novel RNA-based therapeutics. Standard solid-phase RNA synthesis protocols are often incompatible with the preservation of the N4-acetyl group, which is labile under standard basic deprotection conditions.[1][3] This document provides a detailed protocol for the solid-phase synthesis of Ac-rC modified RNA, emphasizing the use of orthogonal protecting groups and mild deprotection strategies to ensure the integrity of the final product.

Quantitative Data Summary

The efficiency of solid-phase synthesis of Ac-rC modified RNA is comparable to that of standard RNA synthesis when appropriate protecting groups and coupling conditions are employed. The following table summarizes typical quantitative data for the synthesis process.

| Parameter | Typical Value | Notes |

| Coupling Efficiency (per step) | >98% | Determined by trityl cation assay. High coupling efficiency is critical for the synthesis of long oligonucleotides.[4] |

| Overall Yield (for a 20-mer) | 60-70% | Dependent on coupling efficiency and purification method. |

| Purity (post-HPLC) | >95% | Purity is assessed by HPLC and mass spectrometry. |

| Deprotection Time (Base & Phosphate) | 1-2 hours | Using mild, non-nucleophilic conditions to preserve the Ac-rC modification. |

| Deprotection Time (2'-OH group) | 2.5 hours | Standard fluoride-based deprotection of silyl ethers. |

Experimental Workflow

The overall workflow for the solid-phase synthesis of Ac-rC modified RNA is depicted below. The process begins with a solid support-bound initial nucleoside and proceeds through iterative cycles of deprotection, coupling, and capping, followed by cleavage and final deprotection and purification.

Caption: Workflow for Solid-Phase Synthesis of Ac-rC Modified RNA.

Experimental Protocols

Materials and Reagents

-

Phosphoramidites:

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

-

Anhydrous Acetonitrile: For phosphoramidite dissolution and washing.

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

-

Capping Reagents:

-

Cap A: Acetic anhydride in THF/Lutidine.

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

On-Column Deprotection Solution: 0.5 M 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile.[1]

-

Cleavage Buffer: Buffered solution for photolytic cleavage (if using a photolabile linker).

-

2'-OH Deprotection Solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.

-